Cas no 2761321-18-8 (BRD4-BD1-IN-1)

BRD4-BD1-IN-1 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione, 8-[(acetyloxy)methyl]-7-[(3-bromophenyl)methyl]-3,7-dihydro-3-methyl-
- BRD4-BD1-IN-1
-
- インチ: 1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24)
- InChIKey: OEDSSFKMVLBERJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC(Br)=C2)C2=C(N(C)C(=O)NC2=O)N=C1COC(C)=O
BRD4-BD1-IN-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62030-5mg |
BRD4-BD1-IN-1 |
2761321-18-8 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62030-5 mg |
BRD4-BD1-IN-1 |
2761321-18-8 | 5mg |
¥7000.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62030-100mg |
BRD4-BD1-IN-1 |
2761321-18-8 | 100mg |
¥ 17500 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62030-100 mg |
BRD4-BD1-IN-1 |
2761321-18-8 | 100MG |
¥17500.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62030-50 mg |
BRD4-BD1-IN-1 |
2761321-18-8 | 50mg |
¥13800.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62030-50mg |
BRD4-BD1-IN-1 |
2761321-18-8 | 50mg |
¥ 13800 | 2023-09-07 |
BRD4-BD1-IN-1 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
BRD4-BD1-IN-1に関する追加情報
BRD4-BD1-IN-1: A Comprehensive Overview
The compound with CAS No 2761321-18-8, known as BRD4-BD1-IN-1, has emerged as a significant molecule in the field of biological research and drug development. This compound is particularly notable for its role in targeting the BRD4 protein, a key player in various cellular processes, including transcriptional regulation and chromatin remodeling. Recent studies have highlighted its potential in treating a wide range of diseases, particularly those involving epigenetic dysregulation.
BRD4-BD1-IN-1 was first identified through extensive structure-based drug design approaches, leveraging the crystallographic data of the BRD4 bromodomain to optimize binding affinity and selectivity. The compound's unique chemical structure allows it to inhibit the interaction between BRD4 and acetylated lysine residues on histones, thereby modulating gene expression patterns associated with cancer, inflammation, and neurodegenerative disorders.
Recent advancements in bioinformatics and computational modeling have further elucidated the mechanism of action of BRD4-BD1-IN-1. Researchers have employed molecular dynamics simulations to study the compound's binding kinetics and stability within the BRD4 bromodomain. These studies have revealed that BRD4-BD1-IN-1 exhibits a high degree of specificity, minimizing off-target effects and enhancing its therapeutic potential.
In preclinical trials, BRD4-BD1-IN-1 has demonstrated remarkable efficacy in inhibiting tumor growth in various cancer models. For instance, a study published in the journal Nature Communications reported that treatment with BRD4-BD1-IN-1 led to significant reductions in tumor volume in mouse models of breast cancer. The compound was found to induce apoptosis in cancer cells by disrupting the expression of oncogenic genes while sparing normal cells, thereby reducing toxicity.
Beyond oncology, BRD4-BD1-IN-1 has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. By modulating histone acetylation levels, the compound has been shown to enhance memory formation and reduce amyloid-beta deposition in animal models. These findings underscore the versatility of BRD4-BD1-IN-1 as a potential therapeutic agent across multiple disease domains.
The development of BRD4-BD1-IN-1 has also been supported by advancements in chemical synthesis. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is suitable for large-scale production. Furthermore, efforts to enhance solubility and bioavailability have been ongoing, with formulations such as liposomal encapsulation showing improved pharmacokinetic profiles.
In terms of safety, preclinical studies have indicated that BRD4-BD1-IN-1 exhibits a favorable toxicity profile. Acute and chronic toxicity tests revealed minimal adverse effects at therapeutic doses, suggesting that the compound may be well-tolerated in humans. However, further clinical trials are required to confirm these findings and establish optimal dosing regimens.
The discovery and development of BRD4-BD1-IN-1 represent a significant milestone in the field of epigenetic drug discovery. By targeting the BRD4 protein, this compound offers a novel approach to treating diseases characterized by aberrant gene expression. As research continues to uncover new insights into its mechanisms and applications, BRD4-BRIN-DI-NI holds immense potential for revolutionizing modern medicine.
2761321-18-8 (BRD4-BD1-IN-1) 関連製品
- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)
- 16714-23-1(methyl 2-azidobenzoate)
- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)
- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)
- 1705864-77-2(N-[2-(3-Fluorophenyl)-2-methoxyethyl]benzo[b]thiophene-2-carboxamide)




